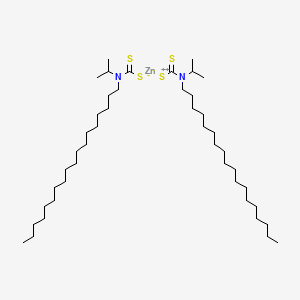
Zinc isopropyloctadecyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc isopropyloctadecyldithiocarbamate is a chemical compound that belongs to the class of zinc dithiocarbamates. These compounds are known for their diverse applications, particularly in the rubber industry as accelerators for vulcanization. This compound is characterized by its unique molecular structure, which includes zinc coordinated to isopropyl and octadecyl groups through dithiocarbamate ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc isopropyloctadecyldithiocarbamate typically involves the reaction of zinc salts with isopropyloctadecyldithiocarbamate ligands. One common method is to react zinc chloride with sodium isopropyloctadecyldithiocarbamate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is precipitated out, filtered, and dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then subjected to purification processes such as recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Zinc isopropyloctadecyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dithiocarbamate ligands are replaced by other ligands.
Decomposition: At high temperatures, it decomposes to release zinc sulfide and organic by-products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Decomposition Conditions: High temperatures (above 200°C) are typically required for decomposition.
Major Products
Oxidation: Zinc oxide and organic sulfides.
Substitution: New zinc complexes with different ligands.
Decomposition: Zinc sulfide and various organic compounds.
科学研究应用
Zinc isopropyloctadecyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Widely used in the rubber industry as an accelerator for vulcanization, improving the mechanical properties of rubber products.
作用机制
The mechanism of action of zinc isopropyloctadecyldithiocarbamate involves its ability to coordinate with metal ions and organic molecules. The dithiocarbamate ligands provide a strong binding affinity to metals, which can enhance catalytic activity in various reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison
Zinc isopropyloctadecyldithiocarbamate is unique due to its long alkyl chain (octadecyl group), which imparts different physical and chemical properties compared to other zinc dithiocarbamates. This long chain can enhance its solubility in organic solvents and its compatibility with various polymers, making it particularly useful in the rubber industry.
属性
CAS 编号 |
33516-09-5 |
|---|---|
分子式 |
C44H88N2S4Zn |
分子量 |
838.8 g/mol |
IUPAC 名称 |
zinc;N-octadecyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/2C22H45NS2.Zn/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21(2)3)22(24)25;/h2*21H,4-20H2,1-3H3,(H,24,25);/q;;+2/p-2 |
InChI 键 |
XIRMSEKPPCLFNS-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
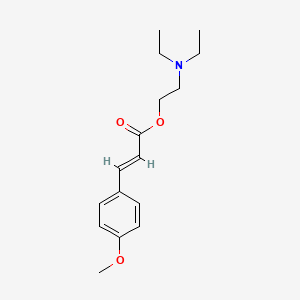

![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
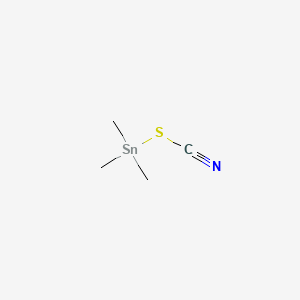
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
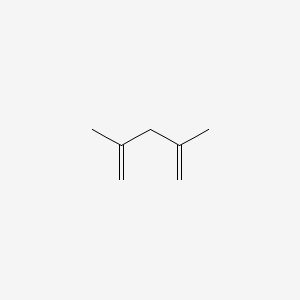
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)


![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)
![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
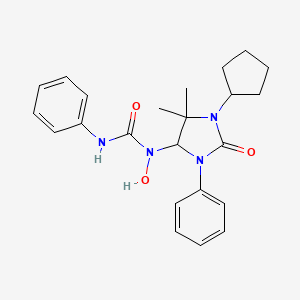
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
